

In-Depth Technical Guide: Characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5

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Compound of Interest

Compound Name: *N*-Benzyloxycarbonyl (S)-
Lisinopril-d5

Cat. No.: B588172

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**, a stable isotope-labeled derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the compound's properties, proposed synthesis, and analytical characterization methodologies.

Compound Overview

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated and N-protected form of Lisinopril. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the secondary amine in the lysyl residue, a common strategy in peptide synthesis to prevent unwanted side reactions. The deuterium labeling (d5) on the phenyl ring makes it a suitable internal standard for mass spectrometry-based quantitative analysis of Lisinopril in biological matrices, enhancing accuracy and precision.

Table 1: Physicochemical Properties of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**

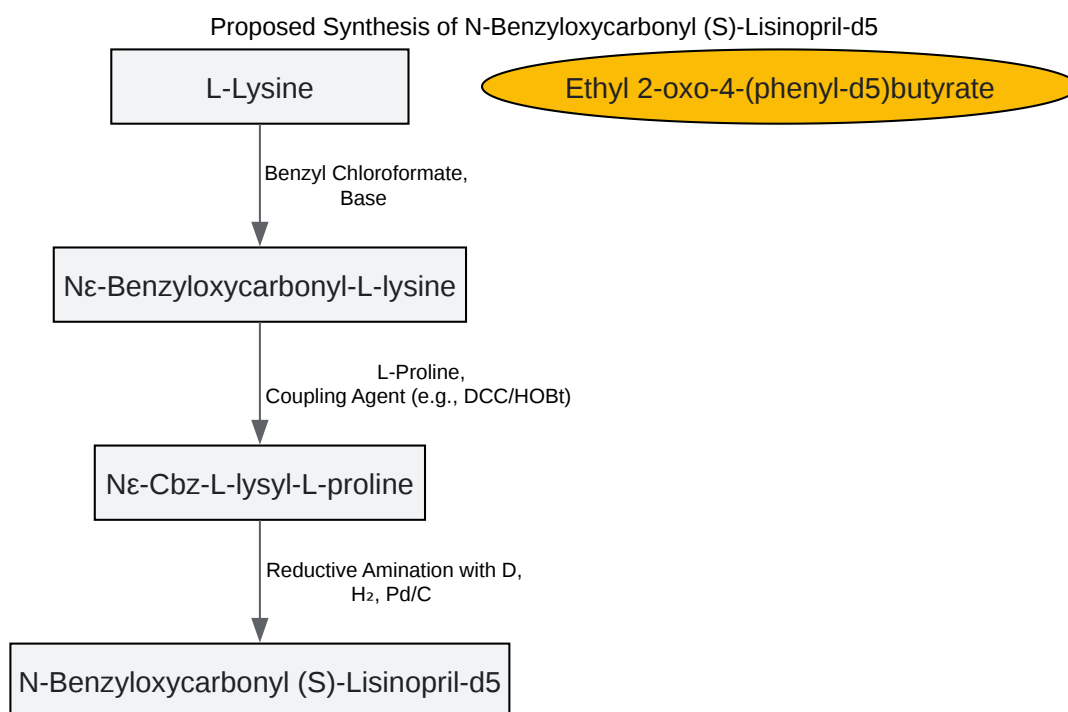
Property	Value	Source(s)
Chemical Name	(2S)-1-[(2S)-2-[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid	[1]
Synonyms	N-Cbz-(S)-Lisinopril-d5, (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5	[2]
CAS Number	1356931-02-6	[1][2]
Molecular Formula	C ₂₉ H ₃₂ D ₅ N ₃ O ₇	[2]
Molecular Weight	544.65 g/mol	[2]

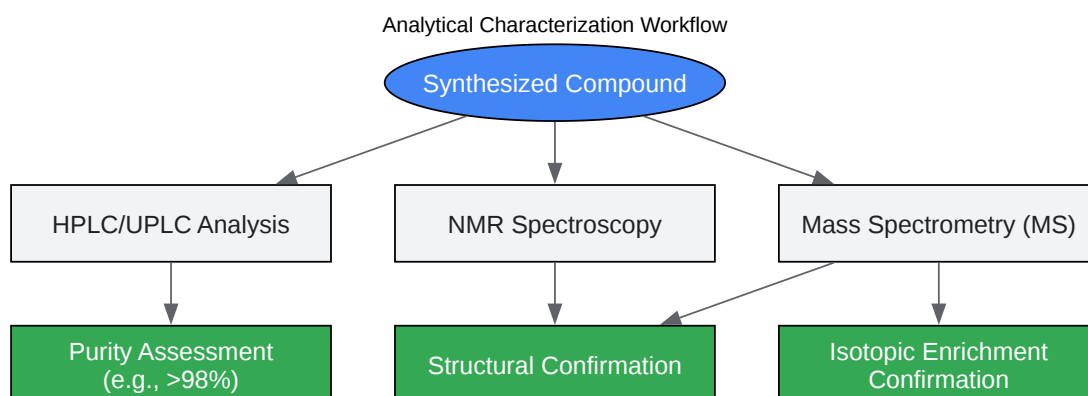
Proposed Synthesis and Experimental Protocols

While a specific detailed synthesis for **N-Benzyloxycarbonyl (S)-Lisinopril-d5** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for Lisinopril synthesis.[3][4] The synthesis would involve the coupling of protected amino acid residues, with the key steps being the introduction of the deuterated phenylpropyl group and the N-benzyloxycarbonyl protection of the lysine side chain.

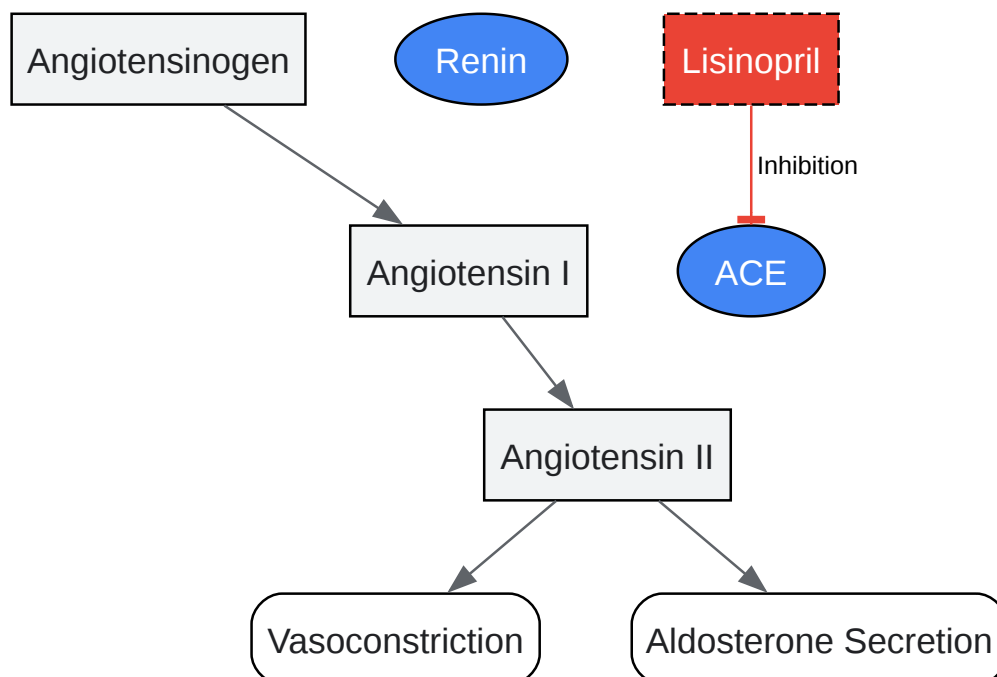
Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway involves the protection of L-lysine, followed by coupling with L-proline and a deuterated phenylpropyl derivative.





Lisinopril's Mechanism of Action in the RAAS Pathway



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- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588172#characterization-of-n-benzyloxycarbonyl-s-lisinopril-d5]

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